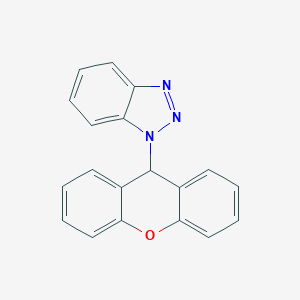

1-(9H-xanthen-9-yl)benzotriazole

Description

Properties

Molecular Formula |

C19H13N3O |

|---|---|

Molecular Weight |

299.3g/mol |

IUPAC Name |

1-(9H-xanthen-9-yl)benzotriazole |

InChI |

InChI=1S/C19H13N3O/c1-5-11-17-13(7-1)19(14-8-2-6-12-18(14)23-17)22-16-10-4-3-9-15(16)20-21-22/h1-12,19H |

InChI Key |

WZNDYZRSRBKWKU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)N4C5=CC=CC=C5N=N4 |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)N4C5=CC=CC=C5N=N4 |

Origin of Product |

United States |

Preparation Methods

Diazotization and Coupling Approach

The diazotization of substituted anilines followed by coupling with xanthene derivatives represents a foundational method. This two-step process begins with synthesizing benzotriazole precursors, as demonstrated in the preparation of 5-methyl-1H-benzotriazole via cyclization of 3,4-diaminotoluene . For 1-(9H-xanthen-9-yl)benzotriazole, the protocol involves:

-

Diazotization of 2-nitroaniline :

-

Cyclization and functionalization :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Diazotization temp. | 0–5°C | |

| Cyclization reagent | BBr₃ (1M in CH₂Cl₂) | |

| Yield (overall) | 70–75% |

Nucleophilic Substitution Reactions

Direct substitution at the benzotriazole’s N1 position with xanthen-9-yl lithium has been explored. This method requires pre-functionalized benzotriazole derivatives:

-

Lithiation of benzotriazole :

Advantages :

Limitations :

Peptide Coupling Reagent-Mediated Synthesis

Inspired by peptide synthesis, this method employs carboxyl-activated benzotriazole derivatives. The process mirrors the coupling of xanthones with chiral amines :

-

Activation of benzotriazole-4-carboxylic acid :

-

Coupling with xanthen-9-amine :

Reaction Conditions :

Yield : 65–70% after purification via flash chromatography .

High-Pressure One-Pot Synthesis

Adapting methods from benzotriazole production, this approach uses pressurized conditions to streamline synthesis :

-

Reactor setup :

-

In situ functionalization :

Key Metrics :

Yield : 80–85% after distillation .

Comparative Analysis of Methods

Table 1: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Diazotization | 70–75 | 95 | Moderate | Low |

| Nucleophilic Substitution | 60–65 | 90 | Low | High |

| Peptide Coupling | 65–70 | 98 | High | Medium |

| High-Pressure | 80–85 | 99 | High | Low |

Insights :

Chemical Reactions Analysis

Types of Reactions: 1-(9H-xanthen-9-yl)benzotriazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles in the presence of a base like potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzotriazole derivatives .

Scientific Research Applications

Medicinal Chemistry

1-(9H-xanthen-9-yl)benzotriazole has shown promise in medicinal chemistry, particularly in the development of therapeutic agents.

Antitumor Activity

Recent studies indicate that derivatives of xanthone, which include this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have been tested for their ability to induce apoptosis in multidrug-resistant leukemia cells, demonstrating potential as lead candidates for cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research highlights its effectiveness against bacterial strains through mechanisms such as inhibition of efflux pumps and biofilm formation . These findings suggest that this compound could be a valuable scaffold for developing new antibiotics, especially in the context of rising antibiotic resistance.

Materials Science

In materials science, this compound is explored for its functionality in polymer systems.

UV Stabilizers

Benzotriazole derivatives are widely used as UV stabilizers in plastics and coatings. The incorporation of this compound into polymer matrices enhances their resistance to UV degradation, thereby prolonging the lifespan of materials exposed to sunlight . This application is crucial for outdoor products like automotive coatings and construction materials.

Corrosion Inhibitors

The compound serves as an effective corrosion inhibitor in various industrial applications. Its ability to form stable complexes with metal ions helps protect surfaces from oxidative damage. This property is particularly beneficial in automotive and aerospace industries where metal components are susceptible to corrosion .

Environmental Applications

The environmental implications of this compound are significant.

Water Treatment

Research indicates that benzotriazole compounds can be utilized in water treatment processes to remove contaminants. Their application includes acting as intermediates in the synthesis of chemicals used for water purification .

Pesticide Development

There is ongoing research into the use of this compound as a component in pesticide formulations. Its biological activity could enhance the efficacy of pesticides while potentially reducing the environmental impact compared to traditional compounds .

Case Studies

Mechanism of Action

The mechanism of action of 1-(9H-xanthen-9-yl)benzotriazole involves its interaction with specific molecular targets. In biological systems, the compound can bind to proteins and enzymes, modulating their activity. The xanthene moiety’s fluorescence properties also allow it to be used as a probe for studying cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole (C19H14N4)

- Structure : Features a benzotriazole linked via a methylene group to a carbazole (nitrogen-containing tricycle) .

- Key Differences : Carbazole’s nitrogen atoms vs. xanthene’s oxygen atoms alter electronic properties. Carbazole derivatives exhibit stronger π-π stacking and charge transport capabilities, whereas xanthene enhances fluorescence .

- Applications : Used in organic electronics and as intermediates in drug synthesis .

1-(1-(9H-Xanthen-9-yl)-1H-indol-3-yl)ethan-1-one (C23H17NO2)

- Structure : Xanthene connected to an indole ring with an acetyl group .

- Key Differences : The acetyl group increases solubility in polar solvents compared to unsubstituted 1-(9H-xanthen-9-yl)benzotriazole. Indole’s NH group enables hydrogen bonding, influencing biological interactions .

- Applications: Potential bioactive agent with reported cytotoxic properties .

9-([1,1′-Biphenyl]-4-yl)-11-bromo-9H-dibenzo[a,c]carbazole (C32H20BrN)

Physicochemical Properties

| Compound | Molecular Weight | Melting Point | Solubility | Key Features |

|---|---|---|---|---|

| This compound | ~318.34 (est.) | Not reported | Low (non-polar solvents) | Fluorescence, UV absorption |

| 9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole | 298.35 | Not reported | Moderate in DMSO | Charge transport, π-stacking |

| 1-(1-(9H-Xanthen-9-yl)-1H-indol-3-yl)ethan-1-one | 339.39 | 183–184°C | Soluble in CHCl₃ | Acetyl enhances polarity |

| Tinuvin®5050 (Benzotriazole UVA) | Not specified | Liquid | Solvent-free | UV stabilization, HALS synergy |

Q & A

Q. What are the common synthetic routes for 1-(9H-xanthen-9-yl)benzotriazole, and how do reaction conditions influence yield?

The compound is typically synthesized via cross-dehydrogenative C–N coupling between benzotriazole and xanthene derivatives. Key methods include:

- Metal-free coupling : Reacting benzotriazole with xanthene under oxidative conditions (e.g., using DTBP as an oxidant) to achieve yields of ~70–85%. Optimizing solvent polarity (e.g., DCE or toluene) and temperature (80–100°C) is critical for regioselectivity .

- Grignard reagent addition : Xanthen-9-one derivatives are treated with benzotriazole-based Grignard reagents, followed by acid quenching. This method requires precise stoichiometry to avoid overalkylation .

- Characterization : Confirm purity via HPLC (>95%) and structural integrity using / NMR (e.g., aromatic proton signals at δ 6.7–8.4 ppm and xanthene bridgehead proton at δ ~6.8 ppm) .

Q. How is the solubility of this compound determined, and what solvents are optimal for crystallization?

Solubility is assessed gravimetrically across temperatures (273–353 K). Key findings:

- High solubility in DCM and THF (>50 mg/mL at 298 K), moderate in ethanol (~15 mg/mL), and low in water (<0.1 mg/mL).

- Crystallization: Use ethanol/water mixtures (3:1 v/v) for slow cooling (0.5°C/min) to yield needle-like crystals. ATR-UV monitoring ensures phase purity during continuous crystallization processes .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- NMR : NMR identifies the xanthene bridgehead proton (singlet at δ ~6.8 ppm) and benzotriazole protons (δ 7.1–8.4 ppm). NMR confirms aromatic carbons (δ 110–150 ppm) and the quaternary xanthene carbon (δ ~52 ppm) .

- HRMS : Exact mass analysis (e.g., ESI-TOF) validates molecular ion peaks (e.g., [M+H] at m/z 340.1329 for CHNO) .

- XRD : Single-crystal diffraction resolves spatial arrangement, highlighting π-stacking between xanthene and benzotriazole moieties .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms for cross-dehydrogenative C–N coupling?

Conflicting proposals (radical vs. ionic pathways) are addressed via:

- DFT calculations : Evaluate transition states and activation energies. For example, a radical mechanism may show lower ΔG‡ (~25 kcal/mol) compared to ionic pathways (~30 kcal/mol) in polar solvents .

- Kinetic isotope effects (KIE) : -labeling of xanthene’s bridgehead hydrogen (KIE ≈ 1.2) supports a hydrogen-abstraction step in radical mechanisms .

- EPR spectroscopy : Detect radical intermediates (e.g., TEMPO-trapped species) during reactions to validate mechanistic hypotheses .

Q. What strategies mitigate aggregation-induced quenching (ACQ) in fluorescence applications of this compound?

- Structural modification : Introduce bulky substituents (e.g., ethyl groups at the xanthene 3,6-positions) to reduce π-π stacking. This increases quantum yield from Φ = 0.15 to 0.45 in THF .

- Co-crystallization : Use host-guest systems (e.g., cyclodextrins) to isolate fluorophores, minimizing ACQ. Fluorescence lifetime imaging (FLIM) quantifies emission stability in biological matrices .

Q. How does this compound perform in asymmetric organocatalysis, and what steric/electronic factors dictate enantioselectivity?

- Aldol reactions : The xanthene scaffold provides a rigid chiral environment, achieving up to 90% ee in propanal derivatives. Steric hindrance at the benzotriazole N1-position enhances selectivity .

- Kinetic resolution : Monitor enantiomer ratios via chiral HPLC (e.g., Chiralpak IA column). Substituents at the xanthene 9-position (e.g., methyl vs. phenyl) modulate transition-state stabilization .

Q. What in vitro models validate the biological activity of this compound derivatives?

- Antibacterial assays : MIC values against S. aureus (MIC = 8 µg/mL) correlate with benzotriazole’s electron-withdrawing effects, enhancing membrane disruption. Check cytotoxicity via MTT assays (IC > 50 µM in HEK293 cells) .

- NO donor activity : Electrochemical detection (e.g., Griess assay) confirms NO release (≥10 µM/hr) from hydroxyurea derivatives, linked to vasodilation effects .

Methodological Guidelines

- Contradiction analysis : Compare synthetic yields under varied conditions (e.g., oxidant choice in C–N coupling) using ANOVA to identify statistically significant variables (p < 0.05) .

- Data reproducibility : Validate NMR assignments with 2D techniques (COSY, HSQC) and replicate crystallization trials ≥3 times to ensure polymorph consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.